molecular formula C11H12OS2 B7865381 Bis(3-methylthiophen-2-yl)methanol

Bis(3-methylthiophen-2-yl)methanol

Cat. No.: B7865381
M. Wt: 224.3 g/mol
InChI Key: BJHJMNMYTWAQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylthiophen-2-yl)methanol: is a chemical compound with the molecular formula C11H12OS2 and a molecular weight of 224.34 g/mol It consists of two 3-methylthiophen-2-yl groups attached to a methanol moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of 3-methylthiophene with methanol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

  • Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for efficient and scalable synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Bis(3-methylthiophen-2-yl)ketone and Bis(3-methylthiophen-2-yl)carboxylic acid.

  • Reduction: Bis(3-methylthiophen-2-yl)amine and Bis(3-methylthiophen-2-yl)alcohol.

  • Substitution: Various halogenated derivatives and sulfonated products.

Scientific Research Applications

Chemistry: Bis(3-methylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including anticonvulsant and antinociceptive properties. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions. Its derivatives may exhibit promising pharmacological activities.

Industry: In the chemical industry, this compound is used in the production of polymers and other materials. Its applications extend to the development of organic solar cells and other advanced materials.

Mechanism of Action

The mechanism by which Bis(3-methylthiophen-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate biological processes through its binding to receptors or enzymes, leading to the desired therapeutic outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Bis(3-methylthiophen-2-yl)ethanol: Similar structure with an ethyl group instead of a methanol moiety.

  • Bis(3-methylthiophen-2-yl)amine: Contains an amine group instead of a hydroxyl group.

  • Bis(3-methylthiophen-2-yl)ketone: Oxidized form of the compound.

Uniqueness: Bis(3-methylthiophen-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

bis(3-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJMNMYTWAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=C(C=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-methylthiophen-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Bis(3-methylthiophen-2-yl)methanol
Reactant of Route 3
Bis(3-methylthiophen-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
Bis(3-methylthiophen-2-yl)methanol
Reactant of Route 5
Bis(3-methylthiophen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
Bis(3-methylthiophen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.